Bis(ethylcyclopentadienyl)magnesium

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

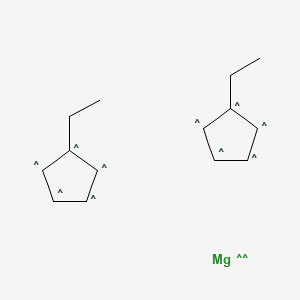

Bis(ethylcyclopentadienyl)magnesium is an organometallic compound with the chemical formula ( \text{Mg(C}_5\text{H}_4\text{C}_2\text{H}_5\text{)}_2 ). It is a colorless to pale yellow solid that is sensitive to air and moisture . This compound is used as a precursor in various chemical reactions and has applications in fields such as solar energy and water treatment .

Méthodes De Préparation

Bis(ethylcyclopentadienyl)magnesium can be synthesized through several methods. One common synthetic route involves the reaction of ethylbromide with cyclopentadienyl sodium in the presence of magnesium chloride under an inert atmosphere . The reaction is typically carried out at low temperatures to avoid side reactions . Industrial production methods often involve similar processes but on a larger scale, ensuring high purity and yield .

Analyse Des Réactions Chimiques

Bis(ethylcyclopentadienyl)magnesium undergoes various types of chemical reactions, including:

Reduction: This compound can act as a reducing agent in certain reactions, although specific examples are less common.

Substitution: It is commonly used as a Grignard reagent, reacting with ketones, aldehydes, and esters to form alcohols and hydrocarbons.

Common reagents and conditions used in these reactions include inert atmospheres, low temperatures, and solvents such as tetrahydrofuran (THF) or diethyl ether . Major products formed from these reactions include various alcohols and hydrocarbons .

Applications De Recherche Scientifique

Thin Film Deposition Techniques

Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD)

- CVD Applications : (EtCp)₂Mg is utilized in CVD processes to create magnesium-containing films. These films are crucial for developing materials used in solar cells, electronics, and catalysts. The ability to control the thickness and composition of the films allows researchers to tailor properties for specific applications .

- ALD Applications : The compound has been effectively employed in ALD processes to deposit magnesium oxide (MgO) thin films. These films are essential for various electronic applications, including dielectric layers and protective coatings. The ALD process using (EtCp)₂Mg ensures uniform coverage on complex substrates .

Energy Applications

Solar Cell Development

Research indicates that (EtCp)₂Mg can be instrumental in developing new materials for solar cells. By depositing thin films of magnesium compounds, scientists aim to enhance the efficiency of solar energy conversion. The exploration of these materials could lead to significant advancements in photovoltaic technology .

Polymerization and Material Synthesis

This compound is also recognized for its role in polymerization processes. The ethylcyclopentadienyl ligands contribute to the stability and reactivity of the compound, making it suitable for synthesizing high-performance polymers. This application is particularly relevant in the development of advanced materials with tailored properties for various industrial uses .

Potential Water Treatment Applications

While still under investigation, initial studies suggest that (EtCp)₂Mg may have applications in water treatment technologies. The specific mechanisms and effectiveness require further research to understand its role fully within this context.

Mécanisme D'action

The mechanism by which bis(ethylcyclopentadienyl)magnesium exerts its effects is primarily through its role as a Grignard reagent. It reacts with various electrophiles, such as carbonyl compounds, to form new carbon-carbon bonds . The molecular targets and pathways involved include the activation of the magnesium-carbon bond and subsequent nucleophilic attack on the electrophile .

Comparaison Avec Des Composés Similaires

Bis(ethylcyclopentadienyl)magnesium can be compared with other similar organometallic compounds, such as:

Bis(cyclopentadienyl)magnesium: This compound lacks the ethyl groups present in this compound, which can affect its reactivity and applications.

Bis(methylcyclopentadienyl)magnesium: Similar to this compound but with methyl groups instead of ethyl groups, leading to differences in steric and electronic properties.

The uniqueness of this compound lies in its specific reactivity and applications, particularly in the field of optical coatings and as a Grignard reagent .

Activité Biologique

Bis(ethylcyclopentadienyl)magnesium, with the formula Mg(C₅H₄C₂H₅)₂, is an organomagnesium compound that has gained attention for its applications in materials science and organic synthesis. This compound exhibits unique properties due to its metallocene structure, which consists of magnesium coordinated with two ethyl-substituted cyclopentadienyl ligands. While much of the research surrounding this compound focuses on its utility in industrial applications, there is a growing interest in its biological activity and safety profile.

- Molecular Formula : C₁₄H₁₈Mg

- Molecular Weight : 210.6 g/mol

- Appearance : Colorless to yellow liquid

- Reactivity : Highly sensitive to air and moisture; classified as pyrophoric and flammable .

Biological Activity Overview

Research on the biological activity of this compound is limited, primarily focusing on its toxicological aspects rather than pharmacological effects. The compound's reactivity with moisture and potential to release harmful gases upon contact with water raises concerns regarding its safety in biological contexts.

Toxicological Studies

- Skin and Eye Irritation : Contact with this compound can cause severe burns. Immediate washing with water is recommended in case of contact .

- Inhalation Risks : Inhalation may lead to respiratory issues due to its reactive nature and potential for releasing flammable gases.

Applications in Research

Despite concerns regarding toxicity, this compound has shown promise in various research applications:

- Thin Film Deposition : It serves as a precursor in atomic layer deposition (ALD) processes for creating magnesium oxide (MgO) thin films. Studies have demonstrated that it can effectively deposit MgO at varying temperatures, influencing the film's electrical characteristics and structural properties .

- Nanoparticle Synthesis : The compound has been utilized in synthesizing magnesium fluoride nanoparticles, which have shown potential for enhancing radiation dose effects in cancer treatments .

Case Studies

- Atomic Layer Deposition of MgO :

-

Nanoparticle Interaction Studies :

- Research involving this compound focused on its interaction with hydroxyl groups during deposition processes. This led to self-limiting reactions crucial for precise film growth, highlighting its role in advanced material development.

Summary Table of Key Findings

| Aspect | Details |

|---|---|

| Molecular Formula | C₁₄H₁₈Mg |

| Toxicity | Causes severe skin/eye burns; inhalation risks |

| Applications | Precursor for MgO thin films; nanoparticle synthesis |

| Notable Research | ALD processes demonstrating unique growth mechanisms |

| Safety Precautions | Handle under inert conditions; use personal protective equipment |

Propriétés

InChI |

InChI=1S/2C7H9.Mg/c2*1-2-7-5-3-4-6-7;/h2*3-6H,2H2,1H3; |

Source

|

|---|---|---|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JFDAACUVRQBXJO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[C]1[CH][CH][CH][CH]1.CC[C]1[CH][CH][CH][CH]1.[Mg] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18Mg |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114460-02-5 |

Source

|

| Record name | Bis(ethylcyclopentadienyl)magnesium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.